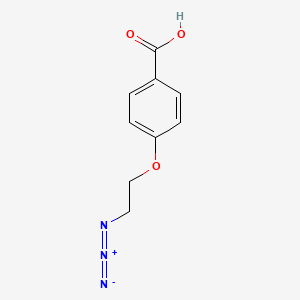

4-(2-叠氮乙氧基)苯甲酸

描述

科学研究应用

镧系配位化合物中的发光特性

4-(2-叠氮乙氧基)苯甲酸及其衍生物可用于合成镧系配位化合物。这些化合物表现出不同的发光特性,受给电子或吸电子取代基的影响。例如,在 4-苯甲氧基苯甲酸上引入给电子取代基会增加配体的电子密度,从而增强 Tb(3+) 配合物的发光 (Sivakumar、Reddy、Cowley 和 Vasudevan,2010 年).

超分子功能化聚苯并恶嗪

Azo-COOH BZ 是一种含有偶氮苯和羧酸单元的苯并恶嗪衍生物,已使用 4-(4-羟苯偶氮)苯甲酸合成。由于强烈的分子间氢键,这种化合物表现出独特的固化行为和低表面能应用 (Mohamed 等人,2015 年).

使用双功能试剂的米索诺反应

4-(二苯基膦基)苯甲酸已在米索诺反应中用作双功能试剂,展示了其在有机合成中生产具有特定立体化学构型的化合物的潜力 (村元、吉野、三崎和杉村,2013 年).

晶体结构分析

通过新途径合成的 4-(环氧-2-基甲氧基)苯甲酸等化合物已通过 X 射线晶体学进行了研究,揭示了分子结构和相互作用的见解 (Obreza 和 Perdih,2012 年).

电化学行为

已研究苯甲酸衍生物(如 2-羟基-5-[(4-磺苯基)偶氮]苯甲酸)的电化学还原,揭示了取代基和溶液 pH 值对电化学性质的影响 (Mandić、Nigović 和 Šimunić,2004 年).

聚二甲基硅氧烷的合成与表征

用苯甲酸片段改性的聚二甲基硅氧烷表现出独特的热学和流变学性质,突出了苯甲酸衍生物在聚合物科学中的重要性 (Gorodov 等人,2018 年).

药物研究中的热力学研究

苯甲酸作为药物研究中的模型化合物,已对其在水溶液和有机溶液中的相行为进行了研究,为药物开发中的工艺设计提供了有价值的数据 (Reschke、Zherikova、Verevkin 和 Held,2016 年).

新型荧光探针的开发

2-[6-(4′-羟基)苯氧基-3H-黄嘌呤-3-酮-9-基]苯甲酸等化合物已被开发为新型荧光探针,用于检测活性氧,展示了苯甲酸衍生物在生物和化学应用中的潜力 (Setsukinai 等人,2003 年).

作用机制

Target of Action

The primary target of 4-(2-Azidoethoxy)benzoic acid is the Shiga Toxin B subunit (STxB) . STxB is a part of the Shiga toxin produced by certain bacteria, and it can bind to the tumor-associated glycosphingolipid globotriaosylceramide (Gb3) receptors . This makes STxB a potential carrier for drug delivery in cancer therapy .

Mode of Action

4-(2-Azidoethoxy)benzoic acid interacts with its target through a process known as click chemistry . This process allows for site-specific drug attachment to carriers like STxB, which can improve the engineering of delivery systems . The compound can be attached to the antineoplastic agent monomethyl auristatin E (MMAE), creating a conjugate that can deliver the drug to Gb3-expressing tumor cells .

Biochemical Pathways

It’s known that benzoic acid derivatives, which include 4-(2-azidoethoxy)benzoic acid, are synthesized via theshikimate and phenylpropanoid pathways . These pathways are crucial for the biosynthesis of phenolic compounds, including hydroxybenzoic acids .

Pharmacokinetics

A related compound, benzoic acid, 4-[[2-hydroxyethyl)amino]carbonyl], methyl ester, has been studied in rats . After intravenous and oral administrations, the compound was rapidly distributed in rat’s plasma . The main pharmacokinetic parameters were 36.474 μg·h/mL and 12.59 μg·h/mL (AUC0→∞), and T1/2α was 0.14 h, 0.359 h; T1/2β was 3.046 h, 5.646 h .

Result of Action

The result of the action of 4-(2-Azidoethoxy)benzoic acid is primarily seen in its potential use in cancer therapy . The STxB-4-(2-Azidoethoxy)benzoic acid conjugate can induce uptake and release of the MMAE drug in Gb3-positive tumor cells, leading to significant cell elimination .

生化分析

Biochemical Properties

4-(2-Azidoethoxy)benzoic acid plays a significant role in biochemical reactions, particularly in click chemistry reactions. It contains an azide group that can react with alkynes in the presence of a copper catalyst to form stable triazole linkages . This reaction is highly specific and efficient, making 4-(2-Azidoethoxy)benzoic acid a valuable tool for bioconjugation and labeling of biomolecules. The compound interacts with various enzymes and proteins, including those involved in the activation of the azide group and the subsequent formation of triazole linkages .

Cellular Effects

4-(2-Azidoethoxy)benzoic acid has been shown to influence various cellular processes. It can be used to label and track biomolecules within cells, providing insights into cellular dynamics and functions . The compound can affect cell signaling pathways by modifying proteins involved in these pathways, potentially altering gene expression and cellular metabolism . For example, the use of 4-(2-Azidoethoxy)benzoic acid in click chemistry reactions can lead to the covalent modification of proteins, which may impact their activity and interactions with other cellular components .

Molecular Mechanism

The molecular mechanism of 4-(2-Azidoethoxy)benzoic acid involves its azide group, which can undergo a cycloaddition reaction with alkynes to form triazole linkages . This reaction is catalyzed by copper ions and is highly specific, allowing for the precise modification of target biomolecules . The formation of triazole linkages can result in the covalent attachment of 4-(2-Azidoethoxy)benzoic acid to proteins, peptides, or other biomolecules, thereby altering their function and interactions . Additionally, the compound can inhibit or activate enzymes by modifying their active sites or binding regions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-(2-Azidoethoxy)benzoic acid can change over time. The compound is generally stable under standard storage conditions, but its reactivity may decrease over prolonged periods . Degradation of the azide group can occur, leading to a reduction in the efficiency of click chemistry reactions . Long-term studies have shown that 4-(2-Azidoethoxy)benzoic acid can have sustained effects on cellular function, particularly when used for labeling and tracking biomolecules in in vitro and in vivo experiments .

Dosage Effects in Animal Models

The effects of 4-(2-Azidoethoxy)benzoic acid in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and can be used for labeling and tracking biomolecules without significant adverse effects . At high doses, 4-(2-Azidoethoxy)benzoic acid may exhibit toxic effects, including alterations in cellular metabolism and potential cytotoxicity . Threshold effects have been observed, where the compound’s impact on cellular function becomes more pronounced at higher concentrations .

Metabolic Pathways

4-(2-Azidoethoxy)benzoic acid is involved in various metabolic pathways, particularly those related to the metabolism of azide-containing compounds . The compound can interact with enzymes and cofactors involved in the activation and utilization of azides, leading to the formation of triazole linkages . These interactions can affect metabolic flux and the levels of metabolites within cells . Additionally, 4-(2-Azidoethoxy)benzoic acid can influence the biosynthesis of phenolic compounds through its interactions with metabolic enzymes .

Transport and Distribution

Within cells and tissues, 4-(2-Azidoethoxy)benzoic acid is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins that facilitate its uptake and localization within specific cellular compartments . Its hydrophilic nature allows for efficient distribution in aqueous environments, and it can accumulate in regions where target biomolecules are present . The distribution of 4-(2-Azidoethoxy)benzoic acid can be influenced by factors such as concentration, cellular uptake mechanisms, and binding affinities .

Subcellular Localization

The subcellular localization of 4-(2-Azidoethoxy)benzoic acid is determined by its interactions with targeting signals and post-translational modifications . The compound can be directed to specific compartments or organelles within cells, where it can exert its effects on target biomolecules . For example, 4-(2-Azidoethoxy)benzoic acid can be localized to the cytosol, nucleus, or other organelles depending on the presence of specific targeting sequences . This localization can impact the compound’s activity and function within cells .

属性

IUPAC Name |

4-(2-azidoethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O3/c10-12-11-5-6-15-8-3-1-7(2-4-8)9(13)14/h1-4H,5-6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBKCGDWMJCNNCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)O)OCCN=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。